molecular formula C8H4F4O B12438818 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde CAS No. 111991-21-0

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde

Cat. No.: B12438818
CAS No.: 111991-21-0
M. Wt: 192.11 g/mol
InChI Key: UTAGXECYEFGYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H4F4O It is a derivative of acetaldehyde where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Scientific Research Applications

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4,5,6-Pentafluorophenyl)acetaldehyde
  • 2-(2,3,4,5-Tetrafluorophenyl)ethanol
  • 2-(2,3,4,5-Tetrafluorophenyl)acetic acid

Uniqueness

2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde is unique due to the specific substitution pattern of fluorine atoms on the phenyl ring. This substitution pattern imparts distinct chemical properties, such as increased electronegativity and reactivity, which are not observed in non-fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

111991-21-0

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)acetaldehyde

InChI

InChI=1S/C8H4F4O/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h2-3H,1H2

InChI Key

UTAGXECYEFGYFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.